4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVXLILNSZSXPW-JKSUIMTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

CAS Number: 1329793-25-0

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester, a deuterated isotopologue of a key intermediate in the synthesis of Lacidipine. This compound serves as a valuable tool in pharmacokinetic and metabolic studies, acting as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Its stable isotope labeling allows for precise tracking and quantification in complex biological matrices.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1329793-25-0 | [2] |

| Molecular Formula | C₁₉H₁₂D₁₀BrNO₄ | [2] |

| Molecular Weight | 418.35 g/mol | [2] |

| Synonyms | Labelled trans Lacidipine intermediate | [2] |

| Unlabeled CAS Number | 861927-02-8 | [1] |

Experimental Protocols

Synthesis: Modified Hantzsch Pyridine Synthesis

The synthesis of this compound would likely follow a modified Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia donor.

Materials:

-

2-Bromobenzaldehyde

-

Ethyl acetoacetate-d5 (2 equivalents)

-

Ammonia or Ammonium hydroxide

-

Ethanol (as solvent)

-

Acetic acid (as catalyst, optional)

Procedure:

-

A solution of 2-bromobenzaldehyde (1 equivalent) and ethyl acetoacetate-d5 (2 equivalents) in ethanol is prepared in a round-bottom flask.

-

Ammonia or ammonium hydroxide is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with a cold ethanol-water mixture, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the structure of the non-deuterated parts of the molecule.

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the deuterated compound, verifying the incorporation of ten deuterium atoms.

3. High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to determine the purity of the synthesized compound. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be used. Detection would be performed using a UV detector at an appropriate wavelength.

Application in Drug Development

The primary application of this compound is as a labeled intermediate in the synthesis of deuterated Lacidipine. Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. The deuteration of Lacidipine can potentially alter its metabolic profile, leading to improved pharmacokinetic properties.

Caption: Synthesis of Lacidipine-d10 and its mechanism of action.

The diagram above illustrates the role of this compound as a key intermediate in the synthesis of deuterated Lacidipine. Subsequently, it shows the mechanism of action of Lacidipine, which involves the blockage of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

References

An In-depth Technical Guide to the Synthesis of Deuterated Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated dihydropyridine derivatives, compounds of significant interest in pharmaceutical research for their potential to offer improved pharmacokinetic profiles. This document details experimental protocols, presents quantitative data for comparison, and illustrates key synthetic pathways and workflows.

Core Synthetic Strategies

The introduction of deuterium into the dihydropyridine scaffold can be achieved through several synthetic approaches. The most prominent and well-documented method is a modification of the classical Hantzsch dihydropyridine synthesis, utilizing deuterated starting materials. Other viable methods include the reduction of pyridinium salts with deuterated reducing agents and catalytic hydrogen-deuterium exchange reactions.

Modified Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate, to form the dihydropyridine ring.[1][2][3] For the synthesis of deuterated derivatives, commercially available or synthetically prepared deuterated aldehydes are commonly employed. This method is highly efficient, proceeds in good yields, and crucially, has been shown to occur without deuterium scrambling, ensuring the specific incorporation of the isotope.[4]

A key advantage of this approach is the direct formation of the deuterated dihydropyridine core in a single step. The reaction is versatile, accommodating a wide range of substituted aldehydes and β-ketoesters, allowing for the synthesis of a diverse library of deuterated dihydropyridine derivatives.

General Reaction Scheme:

Caption: General workflow for the modified Hantzsch synthesis of deuterated 1,4-dihydropyridines.

Experimental Protocol: Synthesis of a [4-D]-Aryl-1,4-Dihydropyridine

This protocol is a generalized procedure based on the principles of the Hantzsch synthesis adapted for deuterated compounds.

-

Materials:

-

Deuterated aromatic aldehyde (e.g., benzaldehyde-d1) (1.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Ammonium acetate (1.1 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a round-bottom flask, add the deuterated aromatic aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq).

-

Add ethanol to dissolve the reactants and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure deuterated 1,4-dihydropyridine derivative.

-

Quantitative Data:

The use of deuterated aldehydes in the Hantzsch synthesis has been reported to provide good to excellent yields with high isotopic purity.

| Deuterated Reactant | Product | Reported Yield | Isotopic Purity | Reference |

| Deuterated Aldehyde (R-CDO) | 4-Deutero-1,4-dihydropyridine | Good | >95% (No scrambling observed) | [4] |

Reduction of Pyridinium Salts

Another effective method for synthesizing deuterated dihydropyridines involves the reduction of corresponding pyridinium salts with a deuterated reducing agent, most commonly sodium borodeuteride (NaBD₄). This approach is particularly useful for producing 1,4-dihydropyridines. The pyridinium salt precursor can be synthesized by the N-alkylation of the corresponding pyridine.

General Reaction Scheme:

Caption: Synthesis of deuterated dihydropyridines via reduction of pyridinium salts with NaBD₄.

Experimental Protocol: Reduction of an N-Alkylpyridinium Salt with NaBD₄

This is a general procedure for the synthesis of a deuterated dihydropyridine from a pyridinium salt.

-

Materials:

-

N-alkylpyridinium salt (e.g., N-methylpyridinium iodide) (1.0 eq)

-

Sodium borodeuteride (NaBD₄) (1.2 eq)

-

Methanol-d4 (CD₃OD) or a mixture of methanol and D₂O (as solvent)

-

-

Procedure:

-

Dissolve the N-alkylpyridinium salt (1.0 eq) in a suitable deuterated solvent such as methanol-d4 in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride (1.2 eq) portion-wise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the excess NaBD₄ by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated dihydropyridine.

-

Purify the product by column chromatography if necessary.

-

Quantitative Data:

The reduction of pyridinium salts with sodium borohydride is a well-established reaction, and the use of NaBD₄ is expected to yield the corresponding deuterated product with high isotopic incorporation at the newly formed C-D bond.

| Precursor | Reducing Agent | Product | Expected Isotopic Purity |

| N-Alkylpyridinium Salt | NaBD₄ | 1,4-Dihydropyridine-4-d | High |

Catalytic Deuteration

Catalytic deuteration using deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a common method for the reduction of various functional groups.[5] This method can potentially be applied to the synthesis of deuterated dihydropyridines from appropriate precursors, such as pyridines, under controlled conditions to avoid over-reduction to piperidines.

General Workflow:

Caption: General workflow for catalytic deuteration of pyridine derivatives to dihydropyridines.

Experimental Protocol: Catalytic Deuteration of a Pyridine Derivative

This is a generalized protocol and requires careful optimization to achieve selective reduction to the dihydropyridine.

-

Materials:

-

Pyridine derivative (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Deuterium gas (D₂)

-

Solvent (e.g., ethanol, ethyl acetate)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the pyridine derivative (1.0 eq) in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen), followed by purging with deuterium gas.

-

Pressurize the vessel with deuterium gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by analyzing aliquots by GC-MS or NMR to ensure selective reduction to the dihydropyridine without significant formation of the piperidine.

-

Once the desired conversion is achieved, carefully vent the deuterium gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization as needed.

-

Quantitative Data:

The selective catalytic deuteration of pyridines to dihydropyridines can be challenging, with the potential for over-reduction. The yields and isotopic purity are highly dependent on the substrate, catalyst, and reaction conditions.

| Precursor | Deuterium Source | Catalyst | Product | Challenges |

| Pyridine Derivative | D₂ Gas | Pd/C | Deuterated Dihydropyridine | Over-reduction to piperidine, potential for H/D scrambling on the catalyst surface. |

Summary and Conclusion

The synthesis of deuterated dihydropyridine derivatives is a critical area of research for the development of next-generation pharmaceuticals. The modified Hantzsch synthesis using deuterated aldehydes stands out as a highly effective and reliable method, offering good yields and excellent control over the site of deuteration. The reduction of pyridinium salts with deuterated hydrides provides a valuable alternative. While catalytic deuteration is a powerful technique, its application to the selective synthesis of dihydropyridines requires careful optimization to prevent over-reduction. The choice of synthetic route will ultimately depend on the desired deuteration pattern, the availability of starting materials, and the required scale of the synthesis.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is the deuterium-labeled analog of 4-(2-bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester.[1][2] This isotopically labeled compound is of significant interest in pharmaceutical research, particularly as a labeled intermediate in the synthesis of drug substances for use in pharmacokinetic and metabolic studies.[3] Its primary application is as a labeled intermediate for the synthesis of Lacidipine, a dihydropyridine calcium channel blocker. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its use as an internal standard in quantitative bioanalytical assays.

Chemical Structure and Properties

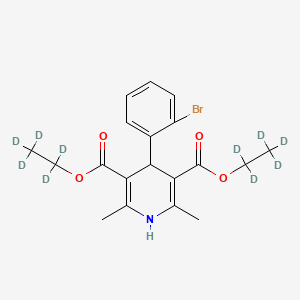

The chemical structure of this compound is characterized by a central pyridine ring substituted with a 2-bromophenyl group at the 4-position, two methyl groups at the 2- and 6-positions, and two deuterated diethyl ester groups at the 3- and 5-positions. The ten deuterium atoms are located on the two ethyl groups.

Chemical Structure Diagram

Caption: Chemical structure of the title compound.

Physicochemical Properties

| Property | Value | Reference Compound |

| CAS Number | 1329793-25-0 | This compound |

| Molecular Formula | C19H12D10BrNO4 | This compound |

| Molecular Weight | 418.35 g/mol | This compound[3] |

| Melting Point | 51 °C | Diethyl 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[4] |

Spectroscopic Data

Detailed spectroscopic data for the title compound is not publicly available. The following tables provide representative spectral data for a similar, non-deuterated compound, diethyl 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.[4] These values can serve as a useful reference for the expected peak positions, with the understanding that deuteration will alter the mass spectrum and remove signals from the ¹H NMR spectrum corresponding to the ethyl groups.

¹H NMR Data (Reference Compound in CDCl₃, 400 MHz) [4]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.49 | d, J = 8.4 Hz | 2H | Ar-H |

| 7.11 | d, J = 8.4 Hz | 2H | Ar-H |

| 4.01 | q, J = 7.2 Hz | 4H | -OCH₂CH₃ |

| 2.57 | s | 6H | -CH₃ |

| 0.95 | t, J = 7.2 Hz | 6H | -OCH₂CH₃ |

¹³C NMR Data (Reference Compound in CDCl₃, 100 MHz) [4]

| Chemical Shift (δ ppm) | Assignment |

| 167.7 | C=O |

| 155.8 | Pyridine C |

| 145.0 | Pyridine C |

| 135.6 | Aromatic C |

| 131.4 | Aromatic C-H |

| 130.0 | Aromatic C-H |

| 126.9 | Aromatic C-Br |

| 123.0 | Pyridine C |

| 61.6 | -OCH₂CH₃ |

| 23.1 | -CH₃ |

| 13.8 | -OCH₂CH₃ |

FT-IR Data (Reference Compound, ATR, cm⁻¹) [4]

| Wavenumber (cm⁻¹) | Assignment |

| 2981 | C-H stretch |

| 1720 | C=O stretch (ester) |

| 1555 | C=C stretch (aromatic) |

| 1228 | C-O stretch |

| 1101 | C-O stretch |

| 1039 | C-H bend |

Experimental Protocols

The synthesis of this compound would follow the well-established Hantzsch pyridine synthesis, followed by an oxidation step.[5][6] This involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source. For the deuterated compound, a deuterated β-ketoester would be used.

Representative Synthesis of the Non-deuterated Analog

The following is a representative protocol for the synthesis of the corresponding non-deuterated 1,4-dihydropyridine precursor and its subsequent oxidation to the pyridine.

Step 1: Hantzsch Dihydropyridine Synthesis

A mixture of 2-bromobenzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (2.2 mmol) in ethanol is refluxed for 25-35 minutes.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Step 2: Oxidation to the Pyridine

After the formation of the dihydropyridine, an oxidizing agent such as iodobenzene diacetate is added to the reaction mixture, which is then further refluxed.[7] The pyridine product is then purified by column chromatography.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis.

Applications in Drug Development

Isotopically labeled compounds like this compound are invaluable tools in drug development. Their primary use is in:

-

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate without the interference of endogenous levels of the compound.

-

Metabolite Identification: The deuterium label helps in identifying drug metabolites by mass spectrometry.

-

Internal Standards: Due to its similar chemical behavior to the non-labeled drug and its distinct mass, it serves as an ideal internal standard for quantitative analysis in biological matrices by LC-MS/MS.

Conclusion

This compound is a key isotopically labeled intermediate for the synthesis of Lacidipine and related compounds. While detailed experimental and spectroscopic data for the deuterated compound itself are limited in public literature, a comprehensive understanding of its properties and synthesis can be derived from its non-deuterated analogs. The Hantzsch pyridine synthesis provides a reliable route for its preparation. Its application as a stable isotope-labeled internal standard is crucial for the accurate quantification of the corresponding pharmaceutical ingredient in various stages of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | The Antirrhinum [antirrhinum.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Isotopic Purity and Enrichment Requirements for Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical role of isotopic purity and enrichment in the selection and application of internal standards for quantitative analysis. Primarily focusing on mass spectrometry-based bioanalysis, this document outlines the regulatory expectations, key performance characteristics, and detailed experimental protocols to ensure data integrity and reliability in research and drug development.

Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" in bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1][2] However, the accuracy of this correction is fundamentally dependent on the isotopic purity and enrichment of the SIL-IS.

Core Concepts: Isotopic Purity and Enrichment

Isotopic Purity refers to the percentage of the internal standard that is correctly labeled with the desired stable isotopes.[2] Impurities can include unlabeled (M+0) or partially labeled molecules.[1] The presence of unlabeled analyte as an impurity in the SIL-IS is a significant concern as it can artificially inflate the analyte signal, leading to overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[2][3]

Isotopic Enrichment is a measure of the abundance of a particular isotope in a substance. For internal standards, high isotopic enrichment is desirable to minimize the contribution of naturally occurring isotopes from the analyte to the internal standard's signal and vice versa (cross-talk).[1]

Quantitative Requirements and Acceptance Criteria

The selection and validation of an internal standard are governed by stringent quantitative requirements to ensure the reliability of bioanalytical data. These requirements are often stipulated in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

| Parameter | Recommendation/Requirement | Rationale |

| Isotopic Purity | >99% isotopic enrichment is recommended.[1] | Minimizes the contribution of unlabeled analyte from the internal standard, ensuring accuracy, especially at low concentrations. |

| Mass Difference | A mass difference of at least 3 Da is generally required; 4-5 Da is ideal.[6][7] | Ensures clear mass spectrometric distinction between the analyte and the internal standard, reducing the risk of spectral overlap or "cross-talk". |

| Cross-Contribution (IS to Analyte) | The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be ≤ 20% of the analyte response at the LLOQ.[2][6] | Limits the artificial inflation of the analyte signal at its lowest quantifiable concentration. |

| Cross-Contribution (Analyte to IS) | The response of the internal standard in a sample at the upper limit of quantitation (ULOQ) without the internal standard should be ≤ 5% of the mean internal standard response in all other samples.[6][8] | Prevents the analyte's isotopic distribution from interfering with the internal standard's signal at high analyte concentrations. |

| Chemical Purity | High chemical purity is required to avoid interfering peaks.[2] | Ensures that other chemical compounds do not co-elute and interfere with the measurement of the analyte or internal standard. |

Preferred Isotopes for Labeling

The choice of isotope for labeling the internal standard can significantly impact its performance and stability.

| Isotope | Advantages | Disadvantages |

| ¹³C (Carbon-13) | High chemical stability, low natural abundance, minimal isotope effect on chromatography and ionization.[6] | Can be more expensive to synthesize. |

| ¹⁵N (Nitrogen-15) | High chemical stability, low natural abundance, minimal isotope effect.[6] | Can be more expensive to synthesize. |

| ²H (Deuterium) | Generally less expensive and easier to synthesize.[6] | Susceptible to H/D back-exchange, especially at labile positions. Can exhibit a "deuterium isotope effect," leading to chromatographic separation from the analyte and differential matrix effects.[2][6] |

Experimental Protocols

Protocol 1: Determination of Isotopic Purity and Cross-Contribution

Objective: To experimentally verify the isotopic purity of a new lot of a stable isotope-labeled internal standard and to quantify its contribution to the analyte signal.

Methodology:

-

Solution Preparation:

-

Internal Standard (IS) Stock Solution: Prepare a high-concentration stock solution of the SIL-IS in an appropriate solvent (e.g., 1 mg/mL in methanol).

-

IS Working Solution: Prepare a working solution of the SIL-IS at the concentration to be used in the analytical method.

-

Analyte Stock Solution: Prepare a high-concentration stock solution of the unlabeled analyte (e.g., 1 mg/mL in methanol).

-

Analyte LLOQ Sample: Prepare a sample in the relevant biological matrix (e.g., plasma) containing the analyte at the lower limit of quantitation (LLOQ).

-

Zero Sample: Prepare a blank matrix sample spiked only with the IS working solution.

-

-

Mass Spectrometric Analysis:

-

High-Resolution Mass Spectrometry (for purity): Infuse the IS stock solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF). Acquire a full-scan mass spectrum.

-

LC-MS/MS Analysis (for cross-contribution): Inject the "Zero Sample" and the "Analyte LLOQ Sample" onto the LC-MS/MS system using the intended analytical method.

-

-

Data Analysis and Calculation:

-

Isotopic Purity Calculation:

-

In the high-resolution mass spectrum, determine the peak intensities for the monoisotopic peak of the desired labeled molecule and the monoisotopic peak of the unlabeled analyte.

-

Calculate the isotopic purity as: (Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)) * 100%.

-

-

Cross-Contribution Calculation:

-

Measure the peak area of the analyte in the "Zero Sample" (AreaAnalyte in Zero).

-

Measure the peak area of the analyte in the "Analyte LLOQ Sample" (AreaAnalyte at LLOQ).

-

Calculate the percent cross-contribution as: (Area_Analyte in Zero / Area_Analyte at LLOQ) * 100%.

-

-

Protocol 2: Bioanalytical Method Validation Using a SIL-IS

Objective: To validate a bioanalytical method employing a stable isotope-labeled internal standard according to regulatory guidelines.

Methodology:

-

Selectivity: Analyze at least six individual sources of the blank biological matrix to assess for interferences at the retention time of the analyte and the internal standard. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[5][8]

-

Calibration Curve: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the SIL-IS. The calibration curve should have a defined range and be fitted with an appropriate regression model.

-

Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (coefficient of variation) should not exceed 15% (20% at the LLOQ).[8]

-

Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a SIL-IS should compensate for matrix effects.

-

Stability: Assess the stability of the analyte and the internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Visualizing Key Workflows and Relationships

The following diagrams illustrate the logical flow of selecting and validating an internal standard, as well as the impact of isotopic impurity.

Caption: Workflow for the selection and validation of a stable isotope-labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. pmda.go.jp [pmda.go.jp]

mass spectrometry fragmentation pattern of Hantzsch esters

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Hantzsch Esters

For researchers, scientists, and professionals engaged in drug development, understanding the structural nuances of pharmacologically significant molecules is paramount. Hantzsch esters, a class of 1,4-dihydropyridines (1,4-DHPs), are a cornerstone in medicinal chemistry, notably as calcium channel blockers. Mass spectrometry stands as a critical analytical technique for the structural elucidation and confirmation of these compounds. This guide provides a detailed exploration of the characteristic fragmentation patterns of Hantzsch esters, methodologies for their analysis, and visual representations of the underlying processes.

Core Fragmentation Mechanisms

The fragmentation of Hantzsch esters in mass spectrometry is heavily influenced by the ionization technique employed. The most common methods are Electrospray Ionization (ESI), often coupled with liquid chromatography, and Electron Ionization (EI), typically used with Gas Chromatography (GC-MS).

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that generally results in the formation of a prominent protonated molecular ion, [M+H]⁺.[1][2] The subsequent fragmentation of this ion provides valuable structural information.

A primary and frequently observed fragmentation pathway involves the loss of substituents, particularly from the ester groups located at the C3 and C5 positions of the dihydropyridine ring.[1][2] For instance, the neutral loss of an alcohol molecule from one of the carboxyl groups is a common fragmentation event.[1][2]

Another significant fragmentation process is the aromatization of the 1,4-dihydropyridine ring. This oxidation process involves the loss of two hydrogen atoms, resulting in the formation of a stable pyridine derivative.[1] This is often observed as a peak at [M-2] or [M-1]⁺ (representing the loss of H₂), which is a strong indicator of the corresponding oxidized pyridine.[1]

Electron Ionization (EI-MS)

EI is a higher-energy ionization technique that leads to more extensive fragmentation compared to ESI. For analysis by GC-MS, Hantzsch esters, especially those with polar functional groups like hydroxyl moieties, often require derivatization to increase their volatility.[2][3] A common derivatizing agent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide.[2][3]

The EI mass spectra of Hantzsch esters are characterized by several key fragmentation pathways. A notable fragmentation is the cleavage of the ester substituent at the C-3 position. For example, the loss of a methoxycarbonyl group (-COOCH₃) results in an [M-59]⁺ fragment ion. Another common fragmentation is the cleavage of an ethoxy group.

Quantitative Fragmentation Data

The following table summarizes common fragment ions observed in the mass spectrometry of Hantzsch esters and their derivatives. The specific m/z values will depend on the molecular weight of the parent compound.

| Ionization | Precursor Ion | Fragmentation Pathway | Resulting Ion/Loss | Significance |

| ESI | [M+H]⁺ | Loss of alcohol from ester group | [M+H - ROH]⁺ | Indicates the nature of the ester substituent.[1][2] |

| ESI | [M+H]⁺ | Aromatization | [M-H]⁺ or [M+H - H₂]⁺ | Confirms the dihydropyridine to pyridine oxidation.[1] |

| EI | M⁺ | Cleavage of C3/C5 ester group | [M - OR]⁺ | Identifies the alkoxy portion of the ester. |

| EI | M⁺ | Cleavage of entire ester group | [M - COOR]⁺ | Confirms the presence and type of ester substituent. |

| EI | M⁺ | Loss of substituent at C4 | [M - R']⁺ | Provides information on the C4 substituent. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in mass spectrometry. Below are typical protocols for the analysis of Hantzsch esters using ESI-MS and GC-MS.

ESI-MS Analysis of Hantzsch Esters

-

Sample Preparation : Dissolve the Hantzsch ester sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[4]

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive ion mode is typically used to generate [M+H]⁺ ions.[5]

-

Capillary Voltage : 3-5 kV.

-

Nebulizing Gas : Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas : Nitrogen, at a temperature of 250-350°C.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

-

-

Tandem MS (MS/MS) : To obtain detailed fragmentation patterns, select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.[4] Vary the collision energy to observe different fragmentation pathways.

GC-MS Analysis of Hantzsch Esters

-

Sample Preparation (Derivatization) : For compounds with active hydrogens (e.g., hydroxyl groups), derivatization is often necessary.[2][3]

-

To a solution of the Hantzsch ester in a suitable solvent (e.g., pyridine), add an excess of a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide.

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.[6][7] A common setup is an Agilent 6890/5973 system or similar.[3]

-

Gas Chromatography Conditions :

-

Injector Temperature : 250°C.[3]

-

Column : A capillary column such as a 15 m x 0.25 mm i.d. with a 0.25 µm film thickness is suitable.[3]

-

Carrier Gas : Helium or hydrogen at a constant flow rate (e.g., 0.8 mL/min).[3][8]

-

Oven Temperature Program : Start at a lower temperature (e.g., 120°C) and ramp up to a higher temperature (e.g., 310°C) to ensure separation of components.[3]

-

-

Mass Spectrometry Conditions :

Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key fragmentation pathways and experimental workflows.

Caption: ESI-MS fragmentation pathway of a Hantzsch ester.

Caption: Experimental workflow for GC-MS analysis of Hantzsch esters.

Caption: Key EI-MS fragmentation pathways for Hantzsch esters.

References

- 1. benchchem.com [benchchem.com]

- 2. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. hrgc.eu [hrgc.eu]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. repositum.tuwien.at [repositum.tuwien.at]

Technical Guide: 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester, a crucial isotopically labeled internal standard for quantitative bioanalysis.

Core Compound Details

This compound is the deuterium-labeled form of a key intermediate in the synthesis of the calcium channel blocker, Lacidipine. Its primary application in research and drug development is as an internal standard for analytical methods, particularly in pharmacokinetic and bioequivalence studies of Lacidipine. The ten deuterium atoms on the two ethyl ester groups provide a distinct mass shift, making it an ideal tool for mass spectrometry-based quantification.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of the title compound.

Supplier Information

Several specialized chemical suppliers offer this compound. While purity and isotopic enrichment are critical specifications, they are often provided on lot-specific Certificates of Analysis and may not be publicly available. Researchers are advised to request this information directly from the suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Availability/Pricing |

| Pharmaffiliates | PA STI 015250 | 1329793-25-0 | C₁₉H₁₂D₁₀BrNO₄ | 418.35 | Inquire for pricing |

| LGC Standards | TRC-B689227-1MG | 1329793-25-0 | C₁₉H₁₂D₁₀BrNO₄ | 418.35 | Inquire for pricing |

| Toronto Research Chemicals (TRC) (Distributed by Fisher Scientific) | 30341583 (1mg) | 1329793-25-0 | C₁₉H₁₂D₁₀BrNO₄ | 418.35 | 1 mg, 10 mg.[1] Pricing available from distributors.[1] |

| ChemicalBook | CB41269661 | 1329793-25-0 | C₁₉H₂₂BrNO₄ (non-deuterated) | 418.35 | Lists various suppliers |

Experimental Protocols

The primary use of this deuterated compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of Lacidipine in biological matrices. Below is a representative protocol adapted from published methods for Lacidipine analysis.[2][3][4][5]

Objective: To quantify the concentration of Lacidipine in human plasma using LC-MS/MS with this compound as an internal standard (IS).

Materials and Reagents:

-

Lacidipine reference standard

-

This compound (Internal Standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (AR grade)

-

Formic acid (AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation:

-

LC System: High-performance or Ultra-high-performance liquid chromatography system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 reverse-phase column (e.g., Zorbax SB C18, 50 × 4.6 mm, 5 µm)[2][4]

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Lacidipine (1 mg/mL) in methanol.

-

Prepare a stock solution of the d10-Internal Standard (1 mg/mL) in methanol.

-

From these stock solutions, prepare serial dilutions for calibration curve standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Sample Preparation (Liquid-Liquid Extraction): [2][4]

-

To 100 µL of plasma sample, calibrator, or QC, add a fixed amount of the d10-IS working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM Ammonium Acetate or 0.1% Formic Acid in water) and an organic component (e.g., Acetonitrile or Methanol). A common mobile phase is 5 mM ammonium acetate buffer:acetonitrile (15:85 v/v).[2][3][4]

-

Column Temperature: Ambient or controlled (e.g., 40 °C).[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass transitions for Lacidipine (e.g., m/z 456.2 → 354.2) and the d10-Internal Standard (m/z 466.2 → 364.2 - theoretical).[5] Note: The exact m/z values should be optimized on the specific instrument used.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Determine the concentration of Lacidipine in the unknown samples by interpolation from the linear regression of the calibration curve.

-

The following diagram illustrates the general workflow for this analytical method.

Caption: General workflow for sample analysis.

Logical Relationships in Bioanalysis

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. The diagram below outlines the rationale.

Caption: Core advantages of using a d10-labeled standard.

References

- 1. 1329793-25-0 CAS Manufactory [m.chemicalbook.com]

- 2. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Stable Isotopes in Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance and its dynamic changes within complex biological systems.[1][2] Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a robust and accurate methodology for quantitative proteomics.[3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of common stable isotope labeling techniques, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

The fundamental concept behind stable isotope labeling is the incorporation of non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides.[3] This incorporation creates a mass difference between proteins from different samples (e.g., control versus treated), allowing for their differentiation and relative quantification by mass spectrometry.[3] Because the isotopic labels are chemically identical to their light counterparts, they do not alter the biochemical properties of the proteins, ensuring that the observed differences are due to biological changes rather than analytical artifacts.

Core Methodologies in Stable Isotope Labeling

There are two primary strategies for introducing stable isotopes into protein samples: metabolic labeling and chemical labeling.

-

Metabolic Labeling: In this approach, living cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[4] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the proteome.[4] SILAC is the most prominent metabolic labeling technique.[4]

-

Chemical Labeling: This method involves the covalent attachment of isotope-coded tags to proteins or peptides in vitro after cell lysis and protein extraction.[5] iTRAQ and TMT are widely used chemical labeling techniques that employ isobaric tags.[5]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique that provides high accuracy and reproducibility for quantitative proteomics in cell culture models.[4][6]

Principle of SILAC

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of specific essential amino acids, usually lysine and arginine.[6] One population is grown in "light" medium containing the natural abundance isotopes of these amino acids (e.g., ¹²C₆-arginine and ¹⁴N₂-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹⁵N₂-lysine).[6] After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled.[7] The two cell populations can then be subjected to different experimental conditions. Following treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested (usually with trypsin), and analyzed by LC-MS/MS.[6] Since trypsin cleaves C-terminal to lysine and arginine, every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid, allowing for quantification.[7] In the mass spectrometer, the chemically identical "light" and "heavy" peptides appear as pairs with a specific mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two cell populations.[6]

Experimental Protocol: Duplex SILAC

This protocol outlines the steps for a standard two-condition (duplex) SILAC experiment.

-

Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media. Both media should be deficient in lysine and arginine, to which the respective light or heavy amino acids are added.[7] For example, the "light" medium contains L-Arginine and L-Lysine, while the "heavy" medium contains L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂.[3]

-

Culture two separate populations of the same cell line, one in the "light" medium and one in the "heavy" medium.

-

Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.[7] The incorporation efficiency should be checked by mass spectrometry.[6]

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., the "heavy" cells) while the other population (e.g., the "light" cells) serves as the control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the "light" and "heavy" cell populations separately.[3]

-

Combine the two cell populations in a 1:1 ratio based on cell count or protein concentration.

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

-

Quantify the protein concentration of the lysate.

-

-

Protein Digestion:

-

Take a desired amount of protein (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides that are chemically identical but differ in mass.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the light and heavy peptide pairs.[6]

-

The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.

-

SILAC Experimental Workflow Diagram

Caption: General workflow for a quantitative proteomics experiment using SILAC.

Isobaric Tagging: iTRAQ and TMT

iTRAQ and TMT are chemical labeling techniques that utilize isobaric tags, meaning the tags have the same total mass.[5][8] This allows for the simultaneous analysis of multiple samples (multiplexing), increasing throughput and reducing experimental variability.[8][9]

Principle of Isobaric Tagging

iTRAQ and TMT reagents consist of three main components: a reporter group, a balance (or normalizer) group, and a peptide-reactive group.[5][8] The peptide-reactive group covalently binds to the N-terminus and lysine side chains of peptides after protein digestion.[8] While the total mass of the different tags is the same, the distribution of heavy isotopes between the reporter and balance groups is varied.[8]

During the initial mass spectrometry scan (MS1), the differently labeled peptides from the same protein appear as a single peak because they are isobaric.[8] However, upon fragmentation in the tandem mass spectrometer (MS/MS), the bond between the balance group and the reporter group is cleaved.[8] This releases the reporter ions, which have different masses and can be detected in the low-mass region of the MS2 spectrum.[8] The relative intensities of these reporter ions are then used to quantify the corresponding peptide, and thus the protein, from each of the multiplexed samples.[10]

Experimental Protocol: iTRAQ 4-plex

This protocol describes a typical iTRAQ 4-plex experiment.

-

Protein Extraction and Digestion:

-

Extract proteins from up to four different samples.

-

Quantify the protein concentration for each sample.

-

Take an equal amount of protein from each sample (e.g., up to 100 µg).

-

Reduce, alkylate, and digest the proteins with trypsin.[11]

-

-

iTRAQ Labeling:

-

Sample Pooling and Cleanup:

-

Peptide Fractionation and LC-MS/MS Analysis:

-

Fractionate the complex peptide mixture, for example, by strong cation exchange (SCX) or high-pH reversed-phase chromatography.[3]

-

Analyze each fraction by LC-MS/MS.

-

-

Data Analysis:

-

Use appropriate software to identify peptides from the MS/MS spectra and quantify the reporter ion intensities.

-

Normalize the reporter ion intensities to correct for any variations in sample loading.

-

Calculate the relative abundance of proteins across the four samples.

-

iTRAQ/TMT Experimental Workflow Diagram

Caption: General workflow for iTRAQ/TMT-based quantitative proteomics.

Tandem Mass Tags (TMT)

TMT is another popular isobaric labeling technique that allows for even higher levels of multiplexing, with TMTpro™ 16-plex and 18-plex reagents now available.[12][13]

Experimental Protocol: TMTpro™ 16-plex

This protocol is an example for labeling peptides from up to 16 samples.

-

Protein Preparation and Digestion:

-

TMTpro™ Labeling:

-

Sample Pooling, Cleanup, and Fractionation:

-

LC-MS/MS Analysis:

-

Analyze the fractions by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Process the raw data to identify peptides and quantify the TMTpro™ reporter ions.

-

Perform statistical analysis to determine significant changes in protein abundance across the 16 samples.

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from experiments using SILAC, iTRAQ, and TMT to illustrate how results are typically presented.

Table 1: SILAC Analysis of EGFR Signaling Pathway Proteins upon Cetuximab Treatment

This table shows a simplified example of SILAC data for key proteins in the EGFR signaling pathway after treatment with the EGFR-blocking antibody cetuximab. Data is presented as log2 fold changes.

| Protein | Gene Name | Log2 (Heavy/Light) Ratio | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | -1.58 | 0.001 | Down |

| Mitogen-activated protein kinase 1 | MAPK1 | -1.21 | 0.005 | Down |

| Mitogen-activated protein kinase 3 | MAPK3 | -1.15 | 0.008 | Down |

| Proto-oncogene c-Fos | FOS | -2.03 | < 0.001 | Down |

| RAC-alpha serine/threonine-protein kinase | AKT1 | -0.25 | 0.350 | No Change |

| Erb-b2 receptor tyrosine kinase 3 | ERBB3 | 1.89 | 0.002 | Up |

This is a representative table; actual data would be derived from experimental results.

Table 2: iTRAQ Analysis of Protein Expression in response to a Novel Kinase Inhibitor

This table illustrates a 4-plex iTRAQ experiment comparing a control sample with three different concentrations of a kinase inhibitor. Values represent fold changes relative to the control.

| Protein | Gene Name | 1 µM Inhibitor | 10 µM Inhibitor | 100 µM Inhibitor |

| Cyclin-dependent kinase 2 | CDK2 | 0.95 | 0.65 | 0.42 |

| Proliferating cell nuclear antigen | PCNA | 1.02 | 0.78 | 0.55 |

| Apoptosis regulator BAX | BAX | 1.10 | 1.85 | 3.21 |

| Apoptosis regulator Bcl-2 | BCL2 | 0.98 | 0.71 | 0.48 |

| Caspase-3 | CASP3 | 1.05 | 1.55 | 2.98 |

This is a representative table; actual data would be derived from experimental results.

Table 3: TMTpro™ 16-plex Analysis of Protein Abundance in Different Cancer Cell Lines

This table shows a simplified output from a TMTpro™ 16-plex experiment comparing protein abundance across four different cancer cell lines. Values are normalized reporter ion intensities.

| Protein | Gene Name | Cell Line A | Cell Line B | Cell Line C | Cell Line D |

| Vimentin | VIM | 15.6 | 2.3 | 25.8 | 8.9 |

| E-cadherin | CDH1 | 1.2 | 18.9 | 0.8 | 12.4 |

| N-cadherin | CDH2 | 19.8 | 3.1 | 22.1 | 10.1 |

| Beta-catenin | CTNNB1 | 14.3 | 16.2 | 15.1 | 13.9 |

| Snail | SNAI1 | 17.9 | 2.5 | 20.3 | 9.5 |

This is a representative table; actual data would be derived from experimental results.

Application in Signaling Pathway Analysis

Stable isotope labeling is instrumental in dissecting the complexities of cellular signaling pathways.[3] By quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation), researchers can gain insights into how these pathways are regulated in response to various stimuli or drug treatments.[3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling network is crucial in cell proliferation and is often dysregulated in cancer.[16][17] Quantitative proteomics can be used to study the effects of EGFR inhibitors.[16][17]

Caption: Simplified EGFR signaling pathway showing key components.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[18]

Caption: A generalized overview of the MAPK signaling cascade.

Conclusion

Stable isotope labeling techniques are indispensable tools in quantitative proteomics, providing accurate and reproducible measurements of protein dynamics. SILAC, iTRAQ, and TMT each offer unique advantages for different experimental designs, from in-depth analysis of cell culture models to high-throughput screening of multiple samples. By leveraging these powerful methods, researchers in academia and the pharmaceutical industry can gain deeper insights into complex biological processes, identify novel biomarkers, and accelerate the development of new therapeutics.

References

- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 2. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. Application of TMT Labeling in Quantitative Proteomics Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples | Springer Nature Experiments [experiments.springernature.com]

- 13. High-throughput and Deep-proteome Profiling by 16-plex Tandem Mass Tag Labeling Coupled with Two-dimensional Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

Methodological & Application

Application Note: Quantitative Analysis of Dihydropyridine Calcium Channel Blockers in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs widely used in the treatment of hypertension and angina.[1][2] They act by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][3][4] Given their potent activity and the low therapeutic concentrations in plasma, a highly sensitive and selective analytical method is required for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and speed.[6]

This application note provides a detailed protocol for the simultaneous quantification of several dihydropyridine CCBs, including amlodipine, felodipine, and barnidipine, in human plasma using LC-MS/MS.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridine CCBs primarily target L-type calcium channels located on the smooth muscle cells of blood vessels.[3][7] The binding of these drugs to the calcium channels blocks the influx of extracellular calcium ions.[1][3] This reduction in intracellular calcium inhibits the contractile processes of the vascular smooth muscle cells, resulting in vasodilation (widening of blood vessels).[3] The subsequent decrease in peripheral resistance leads to a reduction in systemic blood pressure.[1][3]

References

- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 2. foundryjournal.net [foundryjournal.net]

- 3. youtube.com [youtube.com]

- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. buzzrx.com [buzzrx.com]

Application Notes: The Gold Standard for Precision in Pharmacokinetic Studies

Introduction

In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The precision and accuracy of these studies hinge on the robust quantification of drug concentrations in complex biological matrices.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[2] A cornerstone of a reliable LC-MS/MS bioanalytical method is the use of a suitable internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[3] Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the gold standard, providing the most accurate and dependable results.[1][2]

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[1] This subtle change increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer.[1] However, it remains chemically identical, exhibiting nearly the same physicochemical properties like polarity, solubility, and chromatographic retention time.[1][4]

This near-identical behavior is the key to its effectiveness. Based on the principle of isotope dilution mass spectrometry, a known quantity of the deuterated standard is added to every sample, calibrator, and quality control (QC) at the beginning of the workflow.[2][5] As the sample is processed—through extraction, concentration, and injection into the LC-MS/MS system—both the analyte and the deuterated IS are affected in the same way by any potential sources of error.[5] By calculating the ratio of the analyte's signal to the IS's signal, these variations are effectively normalized, leading to highly precise and accurate quantification.[6]

Key Advantages in Pharmacokinetic Studies

The use of deuterated internal standards offers several critical advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects : Biological matrices like plasma and blood are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[7] Since the deuterated IS co-elutes and is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[8][9]

-

Compensation for Sample Preparation Variability : Analyte loss can occur during various sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9][10] The deuterated IS tracks these losses, ensuring the ratio of analyte to IS remains constant and the calculated concentration is accurate.[9]

-

Improved Precision and Accuracy : By mitigating errors from sample handling and matrix effects, deuterated standards significantly enhance the precision and accuracy of the quantitative results.[8][11]

-

Enhanced Method Robustness : Methods employing deuterated standards are more robust and less prone to failure, increasing sample throughput and confidence in the data.[4][9]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, with the EMA noting that over 90% of submissions utilize them.[7][12]

Experimental Protocols

This section provides a generalized protocol for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated internal standard, "DrugX-d4."

1. Materials and Reagents

-

DrugX reference standard

-

DrugX-d4 internal standard

-

Blank human plasma (screened for interferences)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate modifier)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL) : Accurately weigh and dissolve DrugX in methanol.

-

Internal Standard Stock Solution (1 mg/mL) : Accurately weigh and dissolve DrugX-d4 in methanol.

-

Analyte Working Solutions : Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL) : Dilute the IS stock solution with the protein precipitation solvent to the final concentration that will be used for sample processing.

3. Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the analyte working solutions into blank human plasma to create a calibration curve with 8-10 non-zero concentration levels.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

4. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A : Water with 0.1% formic acid

-

Mobile Phase B : Acetonitrile with 0.1% formic acid

-

Gradient : A suitable gradient to ensure the analyte and IS are resolved from matrix components.

-

Flow Rate : 0.4 mL/min

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Optimize the precursor-to-product ion transitions for both the analyte (DrugX) and the internal standard (DrugX-d4).

-

6. Data Analysis

-

Integrate the chromatographic peaks for the MRM transitions of both the analyte and the internal standard.[5]

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.[5]

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.[5]

-

Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.[5]

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the regression line.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables. Below is an example of how key pharmacokinetic parameters for DrugX, determined using the deuterated internal standard method, could be presented.

Table 1: Pharmacokinetic Parameters of DrugX Following a Single Oral Dose (n=6)

| Parameter | Mean | SD | CV (%) |

| Cmax (ng/mL) | 125.6 | 15.2 | 12.1 |

| Tmax (hr) | 2.0 | 0.5 | 25.0 |

| AUC₀₋t (ng·hr/mL) | 875.4 | 98.3 | 11.2 |

| AUC₀₋inf (ng·hr/mL) | 910.2 | 105.1 | 11.5 |

| t½ (hr) | 8.5 | 1.2 | 14.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time 0 to infinity; t½: Elimination half-life; SD: Standard Deviation; CV: Coefficient of Variation.

Visualizations

Caption: Overall workflow of a pharmacokinetic study using a deuterated internal standard.

Caption: Detailed workflow for sample preparation and analysis in a bioanalytical assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. scispace.com [scispace.com]

- 12. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for Bioanalysis Using Stable Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical guidance for the use of Stable Isotope Dilution (SID) in quantitative bioanalysis. The inclusion of a stable isotopically labeled (SIL) internal standard is considered the gold standard for quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its ability to provide high accuracy and precision.

Core Principles of Stable Isotope Dilution

The fundamental principle of SID lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical process. This SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. This co-behavior allows the SIL internal standard to effectively compensate for analyte losses during extraction, as well as for matrix effects that can suppress or enhance the analyte signal during analysis. The quantification is then based on the ratio of the response of the analyte to the response of the SIL internal standard, which remains constant even if the absolute responses vary.

Advantages of Using a Stable Isotope Labeled Internal Standard

The use of a SIL internal standard in bioanalysis offers several key advantages over other types of internal standards, such as structural analogs:

-

Improved Accuracy and Precision : By compensating for variability throughout the analytical process, SIL internal standards significantly enhance the accuracy and precision of the quantitative results.

-

Correction for Matrix Effects : Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS-based bioanalysis. A co-eluting SIL internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.

-

Compensation for Sample Preparation Variability : Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by the SIL internal standard.

-

Increased Robustness of the Method : The use of a SIL internal standard makes the bioanalytical method more robust and less susceptible to minor variations in experimental conditions.

Data Presentation: Performance Comparison

The superiority of a SIL internal standard over a structural analog is evident in the improved performance of the bioanalytical method. The following tables summarize typical data obtained during method validation.

Table 1: Comparison of Accuracy and Precision

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Stable Isotope Labeled | 10 | 102.5 | 3.8 |

| 100 | 98.9 | 2.5 | |

| 1000 | 101.2 | 1.9 | |

| Structural Analog | 10 | 115.8 | 12.5 |

| 100 | 92.1 | 9.8 | |

| 1000 | 108.5 | 7.2 |

This table presents a summary of typical accuracy and precision data, demonstrating the superior performance of a stable isotope-labeled internal standard compared to a structural analog.

Table 2: Comparison of Recovery and Matrix Effect

| Internal Standard Type | Recovery (%) | Matrix Effect (%) |

| Stable Isotope Labeled | 85.2 ± 4.1 | 95.8 ± 3.2 |

| Structural Analog | 72.5 ± 9.8 | 78.3 ± 15.6 |

This table illustrates the more consistent recovery and better compensation for matrix effects achieved with a stable isotope-labeled internal standard.

Experimental Protocols

Below are detailed protocols for the bioanalysis of a small molecule drug in human plasma and a peptide biomarker in serum using SID-LC-MS/MS.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma by SID-LC-MS/MS

1. Objective

To accurately quantify the concentration of Drug X in human plasma using a stable isotope-labeled internal standard (SIL-IS) and LC-MS/MS.

2. Materials and Reagents

-

Human plasma (blank)

-

Drug X analytical standard

-

Drug X-d4 (SIL-IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

3. Experimental Procedure

3.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Drug X and Drug X-d4 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Drug X by serial dilution of the stock solution with 50:50 (v/v) ACN:water.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Drug X-d4 in 50:50 (v/v) ACN:water.

3.2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL Drug X-d4 in ACN) to each well. The ACN will precipitate the plasma proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Drug X and Drug X-d4.

4. Data Analysis